molecular formula C13H11ClN2O5S B4055905 N-(3-chloro-4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide

N-(3-chloro-4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B4055905
M. Wt: 342.76 g/mol
InChI Key: PCUFWOHPVHWOTL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a chloro, hydroxy, methyl, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzenesulfonamide to introduce the nitro group. This is followed by chlorination and hydroxylation reactions to introduce the chloro and hydroxy groups, respectively. The final step involves the coupling of the intermediate with 3-chloro-4-hydroxyphenylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. For example, palladium-based catalysts are often used in the reductive carbonylation of nitrobenzene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-hydroxyphenylacetic acid: A related compound with similar functional groups but different overall structure.

    Benzenesulfonamide derivatives: Compounds with the sulfonamide group that exhibit similar biological activities.

Uniqueness

N-(3-chloro-4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-8-2-4-10(16(18)19)7-13(8)22(20,21)15-9-3-5-12(17)11(14)6-9/h2-7,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUFWOHPVHWOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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